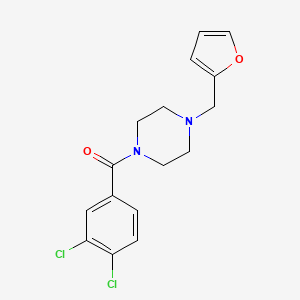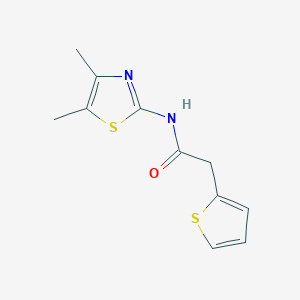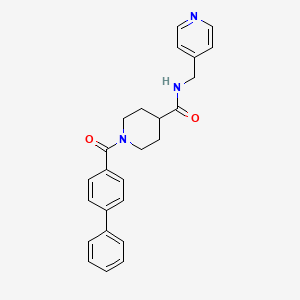
1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine
Descripción general
Descripción
1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine, also known as DFMO, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFMO is a piperazine derivative that has been shown to have anti-tumor and anti-inflammatory properties.
Mecanismo De Acción
1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine works by inhibiting the enzyme ornithine decarboxylase (ODC), which is responsible for the production of polyamines. Polyamines are essential for cell growth and proliferation. By inhibiting ODC, 1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine reduces the levels of polyamines, which in turn inhibits cell growth and proliferation. This mechanism of action makes 1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine a potential anti-cancer and anti-inflammatory agent.
Biochemical and Physiological Effects:
1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell growth and proliferation, induce apoptosis (programmed cell death), and reduce inflammation. 1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine has also been shown to reduce the levels of polyamines in the body, which can have a number of physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. 1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine is also relatively easy to synthesize and purify. However, one limitation of using 1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine in lab experiments is that it can be toxic at high doses. Careful dosing and monitoring is required to ensure the safety of the subjects.
Direcciones Futuras
There are a number of future directions for research on 1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine. One area of research is the development of new formulations of 1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine that can be more easily administered and have fewer side effects. Another area of research is the identification of new targets for 1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine, which could expand its potential therapeutic applications. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine, which could lead to the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor and anti-inflammatory properties. 1-(3,4-dichlorobenzoyl)-4-(2-furylmethyl)piperazine has been studied in various types of cancer, including colon, breast, and prostate cancer. It has also been studied in inflammation-related diseases such as arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
(3,4-dichlorophenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-14-4-3-12(10-15(14)18)16(21)20-7-5-19(6-8-20)11-13-2-1-9-22-13/h1-4,9-10H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCBHRKIZLLHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4846455.png)
![N-(4-methylphenyl)-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4846463.png)
![N-({4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B4846472.png)


![ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4846490.png)
![N-(2-chlorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4846497.png)

![6-methoxy-4-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4846508.png)
![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4846512.png)
![1-(4-methylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4846519.png)
![isopropyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4846524.png)

